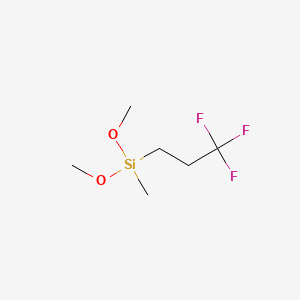

Dimethoxy(methyl)(3,3,3-trifluoropropyl)silan

Übersicht

Beschreibung

Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane is a compound that falls within the category of organosilicon compounds, specifically a dialkoxysilane with fluorine-containing groups. This compound is of interest due to its potential applications in various chemical reactions and material science, such as the formation of complexes and the production of films with high optical quality .

Synthesis Analysis

The synthesis of related silane compounds often involves metathesis reactions or the displacement of certain groups in precursor silanes. For instance, the synthesis of methyltris(3,5-dimethylpyrazolyl)silane was achieved through the metathesis reaction of methyltrichlorosilane with lithium 3,5-dimethylpyrazolate . Similarly, compounds like (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane are synthesized for use in Hiyama cross-coupling reactions, which are pivotal in the production of various derivatives . Although not directly related to Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane, these methods provide insight into the synthetic strategies that could be applied to similar compounds.

Molecular Structure Analysis

The molecular structure of silane compounds is crucial for their reactivity and the formation of complexes. For example, the methyltris(pyrazolyl)silane complexes of group 6 metals exhibit distorted octahedral geometries with facially coordinated tris(pyrazolyl)silane ligands . The structure of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane, while not explicitly detailed in the provided papers, would likely exhibit characteristics that influence its reactivity and interaction with other molecules, such as aminopropyltriethoxysilane, as seen in the formation of complexes .

Chemical Reactions Analysis

The reactivity of silane compounds with various functional groups is a key area of study. For instance, the reactivity ratios in the terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane with other monomers were calculated to understand the distribution of monomer units along the polymer chains . In the context of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane, its reactivity would be of interest in the formation of complexes and potentially in polymerization reactions, although specific reactions involving this compound are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical properties of silane compounds, such as vapor pressures and critical properties, are important for their handling and application. The saturated vapor pressures of related compounds like trimethoxy(3,3,3-trifluoropropyl)silane were determined using an inclined ebulliometer, and the data were fitted with equations to provide parameters for their vaporization enthalpy and critical properties . These properties are essential for understanding the behavior of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane under various conditions, although the specific properties of this compound are not provided in the papers.

Wissenschaftliche Forschungsanwendungen

Hydrophobe Beschichtungen

Dimethoxy(methyl)(3,3,3-trifluoropropyl)silan: wird verwendet, um hydrophobe Beschichtungen auf verschiedenen Oberflächen zu erzeugen . Diese Beschichtungen stoßen Wasser und andere Substanzen ab, was sie zum Schutz von Materialien vor Feuchtigkeit, Flecken und Korrosion nützlich macht. Die Trifluorpropylgruppe der Verbindung trägt zu der niedrigen Oberflächenenergie bei, die entscheidend für die Erzielung der Hydrophobie ist.

Inhibitor der Polymerisation

Es wurde gezeigt, dass diese Silanverbindung ein wirksamer Inhibitor der Polymerisation von Polypropylenglykol ist . Durch die Verhinderung der Bildung von Polymerketten trägt es zur Kontrolle des Molekulargewichts des Polymers und zur Verbesserung der Eigenschaften des Endprodukts bei.

Haftvermittler

Als Silan-Kopplungsmittel fördert es die Haftung zwischen anorganischen Materialien und organischen Polymeren . Dies ist besonders wertvoll im Bereich der Verbundwerkstoffe, wo eine starke Verbindung zwischen verschiedenen Materialien für die strukturelle Integrität entscheidend ist.

Oberflächenmodifikation

Die Verbindung wird zur Oberflächenmodifikation verwendet, um die Oberflächeneigenschaften von Materialien zu verändern . Dies kann die Erhöhung der Oberflächenrauheit oder die Änderung der Oberflächenchemie umfassen, um die Haftung auf Beschichtungen oder Klebstoffen zu verbessern.

Organische Synthese

Im Bereich der organischen Synthese dient This compound als Reagenz zur Einführung von Trifluorpropyl-Funktionsgruppen in organische Moleküle . Dies kann wünschenswerte Eigenschaften wie eine erhöhte thermische Stabilität oder chemische Beständigkeit verleihen.

Epoxyharz-Additiv

Die Verbindung wird Epoxyharzen zugesetzt, um deren Eigenschaften zu verbessern . So kann sie beispielsweise die Hydrophobie des Harzes verbessern, was für Beschichtungen von Vorteil ist, die Feuchtigkeit ausgesetzt sind. Außerdem kann sie die chemische und temperaturbeständige Widerstandsfähigkeit des Harzes erhöhen.

Safety and Hazards

Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using only non-sparking tools, and wearing protective gloves/eye protection/face protection .

Wirkmechanismus

Target of Action

Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane, also known as (3,3,3-Trifluoropropyl)methyldimethoxysilane, is a type of organosilicon compound As an organosilicon compound, it is generally used in the field of materials science and engineering for surface modification and other applications .

Mode of Action

Organosilicon compounds like this are often used as coupling agents, forming a durable bond between inorganic and organic materials in a composite . They can react with a variety of substances, altering the properties of the material surface.

Biochemical Pathways

This compound is typically used in industrial applications rather than biological contexts .

Result of Action

The result of the action of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane depends on its application. In materials science and engineering, it can modify the surface properties of materials, improving their performance in various applications .

Action Environment

The action, efficacy, and stability of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis . Therefore, it is typically stored under inert gas and in a cool, dry place to prevent decomposition .

Biochemische Analyse

Biochemical Properties

Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with hydroxyl groups present in proteins and enzymes, leading to modifications in their structure and function. These interactions can result in the inhibition or activation of enzymatic activity, depending on the specific enzyme involved .

Cellular Effects

The effects of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to conformational changes that affect their activity. The compound may also inhibit or activate enzymes by interacting with their active sites. Furthermore, it can influence gene expression by binding to regulatory regions of DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to moisture or high temperatures. Long-term exposure to the compound may lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .

Metabolic Pathways

Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, resulting in changes in metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound may also accumulate in specific tissues, depending on its affinity for certain biomolecules .

Subcellular Localization

The subcellular localization of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes .

Eigenschaften

IUPAC Name |

dimethoxy-methyl-(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F3O2Si/c1-10-12(3,11-2)5-4-6(7,8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJRHOZMLZRNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCC(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13F3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957179 | |

| Record name | Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

358-67-8 | |

| Record name | Dimethoxymethyl(3,3,3-trifluoropropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxymethyl(3,3,3-trifluoropropyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane contribute to improved battery performance?

A1: Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane serves as a unique single-component solvent in the development of a novel electrolyte for high-voltage LMBs. [] When combined with 3 m LiFSI salt, this electrolyte exhibits remarkable stability and facilitates the formation of a robust solid electrolyte interphase (SEI) on both the lithium metal anode and the high-voltage cathode. [] This stable SEI, rich in LiF and Li3N, is crucial for long-term battery cycling and is achieved through the enhanced two-electron reduction of FSI−, even without the typical LiNO3 additive. [] This characteristic is attributed to the unique solvation structure facilitated by Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane. [] Essentially, this solvent plays a vital role in enabling high voltage operation and extended cycle life in LMBs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

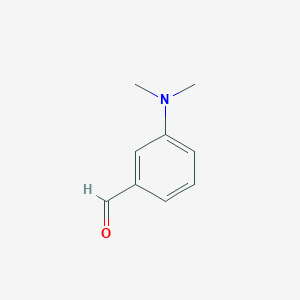

![6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1293435.png)

![1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1293442.png)

![1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1293443.png)